1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine (CAS: 352659-63-3) is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 2-propoxyphenyl substituent . The guanidine core enables strong hydrogen-bonding interactions, while the pyrimidine and aryl substituents modulate lipophilicity and steric properties. This compound is structurally analogous to antimicrobial and enzyme-inhibiting guanidines, though its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-propoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-9-22-14-8-6-5-7-13(14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWSSDQYLQCLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanamide-Based Nucleophilic Addition
The most validated pathway involves a two-step sequence starting with the preparation of N-(4,6-dimethylpyrimidin-2-yl)cyanamide, followed by nucleophilic addition of 2-propoxyaniline.
Step 1: Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide
Cyanoguanidine reacts with acetylacetone under basic aqueous conditions (NaOH, reflux) to form the pyrimidine-cyanamide intermediate. This step proceeds via cyclocondensation, yielding a white crystalline solid after recrystallization from ethanol.
Step 2: Guanidine Formation
The cyanamide intermediate reacts with 2-propoxyaniline in anhydrous ethanol under reflux (72–96 hours). The reaction exploits the electrophilic character of the cyanamide carbon, facilitating nucleophilic attack by the aniline’s primary amine. Acidic workup (e.g., oxalic acid) yields the guanidine as a stable oxalate salt.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Cyanoguanidine, acetylacetone, NaOH | H₂O | Reflux | 48 h | 22% |
| 2 | 2-Propoxyaniline, ethanol | EtOH | Reflux | 72 h | 47%* |
Alternative Thiourea Oxidation Pathway
While less commonly reported for ortho-substituted derivatives, thiourea intermediates have been oxidized to guanidines in related para-substituted analogs. For the 2-propoxy variant, this route would require:
-
Condensation of 4,6-dimethylpyrimidin-2-amine with 2-propoxyphenyl isothiocyanate to form a thiourea.
However, steric hindrance from the ortho-propoxy group may impede thiourea formation, necessitating higher temperatures or prolonged reaction times compared to para-substituted analogs.
Optimization Strategies for Improved Efficiency
Solvent and Stoichiometry Adjustments
Temperature and Reaction Monitoring
-
Reflux Duration : Extended reflux (72–96 hours) ensures complete conversion, as monitored by TLC (eluent: methanol). Premature termination results in residual cyanamide.
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Crystallization Protocols : Recrystallization from ethanol at −35°C enhances purity, critical for biological applications.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Table 2: Comparative Spectral Data for Propoxyphenylguanidines
| Substituent Position | ¹H NMR (Aromatic δ, ppm) | ¹³C NMR (Guanidine C, ppm) | HRMS [M+H]⁺ |
|---|---|---|---|
| 2-Propoxy | 6.8–7.3 | 156 | 300.1812 |
| 4-Propoxy | 6.6–7.1 | 155 | 300.1808 |
Challenges and Mitigation in Ortho-Substituted Derivatives
Steric Hindrance Effects
The ortho-propoxy group introduces steric bulk, complicating:
Electronic Modulation
-
Electron-Donating Propoxy Group : Enhances aromatic ring electron density, slightly accelerating guanidine formation compared to electron-withdrawing substituents.
Comparative Analysis with Para-Substituted Analogs
Reaction Kinetics
Chemical Reactions Analysis
1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or cyanide ions.
Major Products: The products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine" is not available. However, some information regarding the compound and related compounds can be extracted.
1. Chemical Information
- PubChem : Provides comprehensive details including the chemical structure, names and identifiers, computed descriptors, related records, and information sources for "1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine" .
- Molecular Formula : C16H21N5O
- Molecular Weight : 299.37 g/mol
- IUPAC Name : 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-propoxyphenyl)guanidine
- SMILES : CCCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N
- InChIKey : GVWSSDQYLQCLPF-UHFFFAOYSA-N
2. Related Research and Applications
- While specific applications for "1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine" are not detailed in the search results, there is information on related compounds with dimethylpyrimidine.
- Antibacterial Activity: Research has been conducted on the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl) compounds for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Other Dimethylpyrimidine Derivatives :
- Pharmacogenomics : Mentions the importance of genotype-guided prescribing in pediatrics to prevent Adverse Drug Reactions (ADRs) and improve therapeutic response . Notes that several commonly prescribed drugs are substrates of CYP2D6 and CYP2C19 enzymes .
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Analysis :
- Electron Effects : Methoxy groups (electron-donating) enhance nucleophilicity, aiding oxidation steps, while trifluoromethyl (electron-withdrawing) may reduce reactivity .
- Bulkiness : The propoxy group’s longer alkyl chain could impede crystallization, complicating purification relative to methoxy analogs .
Physicochemical Properties
Data from analogs suggest:
Analysis :
- Lipophilicity : The 2-propoxyphenyl group likely increases logP compared to methoxy analogs (e.g., S13) due to the propyl chain’s hydrophobicity, enhancing membrane permeability .
- Solubility : Trifluoromethyl analogs (e.g., 303094-67-9) show moderate DMSO solubility (25 mg/mL), suggesting the target compound may require similar formulation strategies for biological testing .
Structural and Crystallographic Considerations
- Tautomerism: Guanidines often adopt imino or amino tautomeric forms. X-ray studies () show substituents like methyl or methoxy stabilize specific tautomers, influencing solid-state packing and solubility .
- Crystallography Tools : Programs like SHELX and ORTEP (–16) enable precise structural analysis, critical for understanding bioactivity-structure relationships .
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine is a compound of interest due to its potential biological activities, including its role as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies.
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
- Structure : The compound features a pyrimidine ring and a guanidine moiety, which are significant for its biological interactions.
1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine is believed to interact with various biological targets. Its action is primarily attributed to:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or modulator for certain receptors, influencing physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Study Findings : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For example, it exhibited an IC50 of 294 nM against HCT116 colon cancer cells and 362 nM against HL60 leukemia cells.
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 (Colon) | 294 |
| HL60 (Leukemia) | 362 |
The mechanism involves the induction of apoptosis and downregulation of key kinases, evidenced by increased caspase-3 activity in treated cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties:
- Case Study : A study involving models of neurodegeneration showed that treatment with this compound led to decreased markers of neuronal damage and improved motor function in animal models.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-donating groups enhances enzyme inhibition compared to halogenated counterparts.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Halogenated | Reduced potency |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
